molecular formula C16H13Cl5N2OS B591763 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride CAS No. 61675-62-5

1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride

Cat. No. B591763
CAS RN: 61675-62-5
M. Wt: 458.603
InChI Key: IVTJGYRAWHPZGE-UHFFFAOYSA-N
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Description

This compound is a pharmaceutical reference standard that belongs to the family of Tioconazole . It is also known as Tioconazole Impurity B as Hydrochloride . It is used in the field of pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C16 H12 Cl4 N2 O S . Cl H . The molecular weight is 458.62 .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on the ABTS/PP decolorization assay highlights the diverse reaction pathways and antioxidant capacity of compounds including imidazole derivatives. Some antioxidants, particularly phenolic compounds, can form coupling adducts with ABTS radicals, indicating a potential area of research for imidazole derivatives in understanding their antioxidant mechanisms and applications in assessing antioxidant capacity of various substances (Ilyasov et al., 2020).

Enzymatic Remediation of Organic Pollutants

The enzymatic approach for the remediation of organic pollutants highlights the role of redox mediators and enzymes in degrading recalcitrant compounds. Imidazole derivatives can potentially serve as redox mediators, enhancing the efficiency of pollutant degradation. This application is crucial for environmental cleanup and wastewater treatment, offering a sustainable alternative to conventional methods (Husain & Husain, 2007).

Anticancer Drug Development

Imidazole derivatives have been explored for their tumor specificity and reduced toxicity towards normal cells in the context of anticancer drug development. This research area is significant for developing more effective and safer chemotherapy agents, with imidazole compounds showing promise due to their selective action against cancer cells (Sugita et al., 2017).

Analytical Methods for Antioxidant Activity

The review on analytical methods used in determining antioxidant activity underscores the relevance of imidazole derivatives in constructing assays like ABTS and DPPH tests. These methods are vital for assessing the antioxidant potential of compounds, contributing to research in food science, pharmacology, and materials science (Munteanu & Apetrei, 2021).

Chemical and Biological Properties of Phosphorylated Azoles

The synthesis and transformation of phosphorylated azoles, including imidazole derivatives, have shown diverse chemical and biological activities. These compounds' applications range from agricultural chemicals to potential therapeutic agents, indicating the broad utility of imidazole derivatives in scientific research (Abdurakhmanova et al., 2018).

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTJGYRAWHPZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride

CAS RN

61675-62-5
Record name 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061675625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(2,4-DICHLOROPHENYL)-2-((2,5-DICHLOROTHIOPHEN-3-YL)METHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DP725EAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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